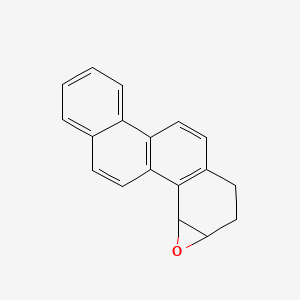

3,4-Epoxy-1,2,3,4-tetrahydrochrysene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,4-Epoxy-1,2,3,4-tetrahydrochrysene, also known as this compound, is a useful research compound. Its molecular formula is C18H14O and its molecular weight is 246.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Mutagenicity Studies

Overview

3,4-Epoxy-1,2,3,4-tetrahydrochrysene is recognized for its significant mutagenic activity. Research indicates that it is one of the most potent chrysene derivatives in terms of mutagenicity, demonstrating a higher activity compared to non-bay-region tetrahydroepoxides.

Key Findings

- In studies involving bacterial strains such as Salmonella typhimurium, this compound exhibited mutagenic effects that were several times more potent than other chrysene derivatives. Specifically, it was found to be six to eighteen times more active than 1,2-epoxy-1,2,3,4-tetrahydrochrysene .

- The compound has been shown to induce tumors in mouse models similarly to chrysene itself. This highlights its relevance in cancer research as a model for understanding the mechanisms of carcinogenesis related to polycyclic aromatic hydrocarbons (PAHs) .

Chemical Synthesis

Building Block in Organic Chemistry

this compound serves as an important intermediate in the synthesis of various chemical compounds. Its unique structure allows it to participate in further chemical reactions that are valuable in organic synthesis.

Applications in Synthesis

- It can be utilized as a precursor for synthesizing other diol-epoxide compounds that have diverse applications in pharmaceuticals and materials science .

- The compound's dihydroxy derivatives are particularly useful in creating more complex organic molecules through functionalization reactions.

Environmental Research

Toxicological Assessments

The environmental impact of this compound has been a subject of study due to its potential as an environmental contaminant resulting from industrial processes or combustion of organic materials.

Key Research Areas

- Investigations into the degradation pathways of this compound help understand its persistence in the environment and its potential effects on human health and ecosystems.

- Studies have focused on how this compound interacts with biological systems at the molecular level, particularly regarding DNA binding and the resulting implications for mutagenesis .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Amin et al. (1989) | Demonstrated high mutagenicity of 3,4-epoxy derivatives compared to other chrysene derivatives using Salmonella assays. | Supports the use of this compound as a model for studying PAH-induced mutagenesis. |

| Hecht et al. (1980) | Found that this compound induced tumors in mouse skin models at rates comparable to chrysene itself. | Indicates potential carcinogenic risks associated with exposure to this compound. |

| Levin et al. (1990) | Studied the skin tumor-initiating activities of various diol-epoxides including 3,4-dihydrodiol derivatives. | Provides insights into the structure-activity relationships critical for assessing carcinogenicity. |

常见问题

Basic Research Questions

Q. 1.1. What are the optimal synthetic routes for 3,4-Epoxy-1,2,3,4-tetrahydrochrysene, and how can reaction conditions be standardized for reproducibility?

The Leuckart reaction has been utilized for synthesizing structurally similar polycyclic compounds, such as 4-keto-1,2,3,4-tetrahydrochrysene derivatives, achieving yields up to 85% under controlled conditions (formamide and formic acid) . To ensure reproducibility, researchers should document:

- Precise stoichiometric ratios of reagents.

- Temperature gradients during exothermic steps.

- Post-reaction workup protocols (e.g., derivatization with trimethylsilyl ethers to stabilize reactive intermediates) .

Standardization requires validation via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to confirm structural fidelity.

Q. 1.2. How can the structural and electronic properties of this compound be characterized experimentally?

Key methodologies include:

- X-ray crystallography : Resolve bond angles and stereochemistry, as demonstrated for analogous epoxy-tetrahydro compounds (e.g., 3,4-Bis(4-nitrophenyl)-1,2,3,4-tetrahydroxybenzene, with mean C–C bond lengths of 0.004 Å) .

- Vibrational spectroscopy : Identify epoxy ring strain via characteristic C–O–C stretching modes (~850–950 cm⁻¹).

- Computational pre-optimization : Use density functional theory (DFT) to guide experimental design .

Q. 1.3. What safety protocols are critical for handling this compound given its toxicity profile?

Mutation data and thermal decomposition products (acrid smoke/fumes) necessitate:

- Controlled environments : Use fume hoods with HEPA filtration to mitigate inhalation risks .

- Personal protective equipment (PPE) : Nitrile gloves and chemically resistant lab coats.

- Waste disposal : Neutralize epoxy groups with aqueous sodium bicarbonate before disposal to prevent environmental release .

Advanced Research Questions

Q. 2.1. How do metabolic pathways influence the reactivity of this compound in biological systems?

Rat liver microsomes predominantly oxidize chrysene derivatives at the 3,4-position when induced by PCB or benzoflavone, forming trihydroxy-tetrahydro metabolites . Researchers should:

- Model metabolic activation : Use cytochrome P450 isoform-specific inhibitors (e.g., α-naphthoflavone for CYP1A1) to identify dominant pathways.

- Monitor adduct formation : Employ LC-MS/MS to detect DNA or protein adducts, correlating with mutagenicity .

Q. 2.2. What computational approaches are effective in predicting the environmental persistence and reactivity of this compound?

- QSPR modeling : Correlate molecular descriptors (e.g., logP, polar surface area) with biodegradation half-lives .

- Molecular dynamics (MD) simulations : Assess epoxy ring-opening kinetics under varying pH and temperature conditions .

- Docking studies : Predict binding affinity to aryl hydrocarbon receptor (AhR) to estimate carcinogenic potential .

Q. 2.3. How can contradictory data on metabolic activation across studies be resolved?

Discrepancies in metabolite profiles (e.g., 1,2,3-trihydroxy vs. 3,4-dihydroxy derivatives) may arise from:

- Species-specific enzyme expression : Compare rat, human, and recombinant microsomal systems .

- Inducer variability : Pre-treat models with phenobarbital (broad inducer) vs. benzoflavone (CYP1-selective) to isolate metabolic contributions .

- Statistical rigor : Apply ANOVA or multivariate regression to quantify the impact of pretreatment protocols on metabolite ratios .

Q. 2.4. What advanced analytical methods validate the stability of this compound under experimental conditions?

- Accelerated stability testing : Expose the compound to UV light (λ = 254 nm) and analyze degradation via HPLC-UV .

- Thermogravimetric analysis (TGA) : Measure decomposition onset temperatures (e.g., >200°C for structurally similar epoxides) .

- Kinetic isotope effects (KIE) : Use deuterated analogs to probe reaction mechanisms during epoxy ring-opening .

Q. 2.5. How can researchers design experiments to distinguish between enzymatic and non-enzymatic reactivity?

- Control groups : Incubate the compound with heat-inactivated microsomes or buffer-only systems .

- Radical scavengers : Add antioxidants (e.g., ascorbate) to suppress auto-oxidation pathways .

- Isotopic labeling : Track ¹⁸O incorporation during hydrolysis to differentiate spontaneous vs. enzyme-catalyzed reactions .

Q. Methodological Best Practices

3.1. Validating Analytical Methods for Epoxide Quantification

- Calibration curves : Use certified reference materials (CRMs) with ≥95% purity, as emphasized in industrial standards .

- Inter-laboratory cross-validation : Share samples with independent labs to confirm reproducibility .

- Limit of detection (LOD) : Aim for ≤0.1 ppm via GC-MS with electron capture detection (ECD) .

3.2. Addressing Data Contradictions in Toxicity Studies

属性

CAS 编号 |

67694-88-6 |

|---|---|

分子式 |

C18H14O |

分子量 |

246.3 g/mol |

IUPAC 名称 |

4-oxapentacyclo[9.8.0.02,8.03,5.012,17]nonadeca-1(11),2(8),9,12,14,16,18-heptaene |

InChI |

InChI=1S/C18H14O/c1-2-4-13-11(3-1)5-9-15-14(13)8-6-12-7-10-16-18(19-16)17(12)15/h1-6,8-9,16,18H,7,10H2 |

InChI 键 |

QACFNHCNHLHKBN-UHFFFAOYSA-N |

SMILES |

C1CC2=C(C3C1O3)C4=C(C=C2)C5=CC=CC=C5C=C4 |

规范 SMILES |

C1CC2=C(C3C1O3)C4=C(C=C2)C5=CC=CC=C5C=C4 |

Key on ui other cas no. |

80433-99-4 80434-00-0 |

同义词 |

1,2,3,4-tetrahydrochrysene-3,4-epoxide 3,4-epoxy-1,2,3,4-tetrahydrochrysene |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。